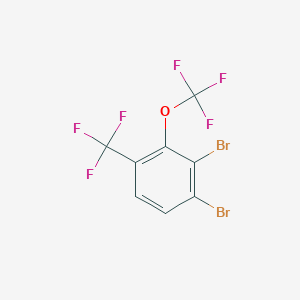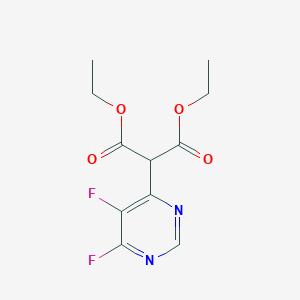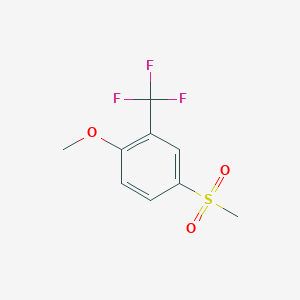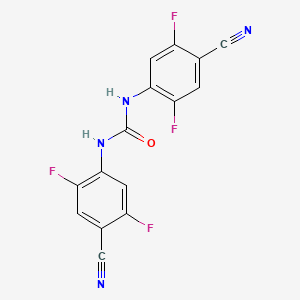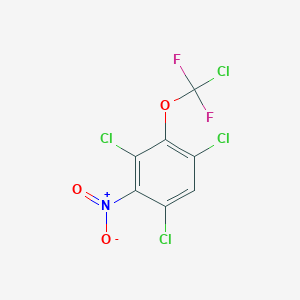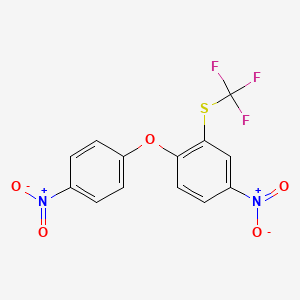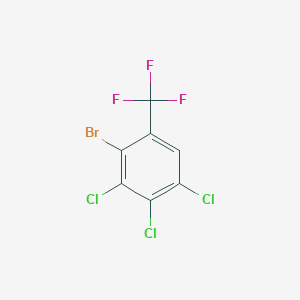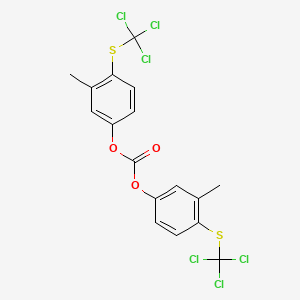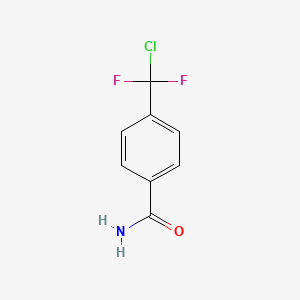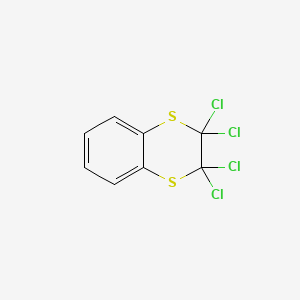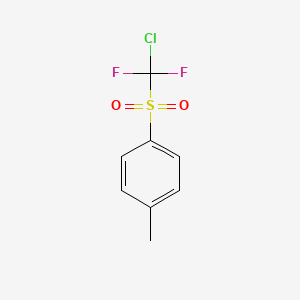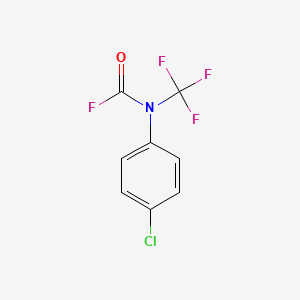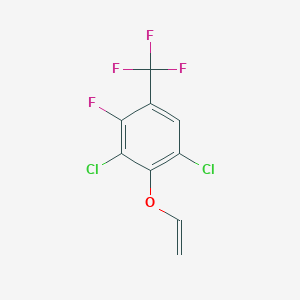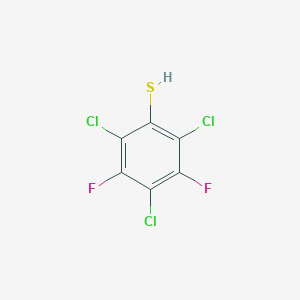
2,4,6-Trichloro-3,5-difluorothiophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trichloro-3,5-difluorothiophenol is an organosulfur compound with the molecular formula C6HCl3F2S. This compound is characterized by the presence of chlorine and fluorine atoms attached to a thiophenol ring, making it a unique and interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-3,5-difluorothiophenol typically involves the chlorination and fluorination of thiophenol derivatives. One common method includes the use of 2,4,6-trichlorothiophenol as a starting material, which undergoes fluorination under controlled conditions to introduce the fluorine atoms at the 3 and 5 positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing catalysts and specific reaction conditions to ensure high yield and purity. The exact industrial methods can vary, but they generally follow the principles of organic synthesis involving halogenation reactions.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichloro-3,5-difluorothiophenol can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The thiophenol ring can be oxidized or reduced, leading to different sulfur-containing products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted thiophenols, while oxidation can produce sulfonic acids or sulfoxides .
Scientific Research Applications
2,4,6-Trichloro-3,5-difluorothiophenol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,4,6-Trichloro-3,5-difluorothiophenol exerts its effects involves interactions with molecular targets such as enzymes and proteins. The chlorine and fluorine atoms can form strong bonds with these targets, affecting their function and activity. The thiophenol ring can also participate in various chemical reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorothiophenol: Similar in structure but lacks the chlorine atoms.
4-Chlorothiophenol: Contains chlorine but not fluorine atoms.
3,5-Difluorothiophenol: Similar fluorination pattern but lacks chlorine atoms.
Uniqueness
2,4,6-Trichloro-3,5-difluorothiophenol is unique due to the presence of both chlorine and fluorine atoms on the thiophenol ring. This combination of halogens imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2,4,6-trichloro-3,5-difluorobenzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl3F2S/c7-1-4(10)2(8)6(12)3(9)5(1)11/h12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNVMVCGYUDDOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)S)Cl)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl3F2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
